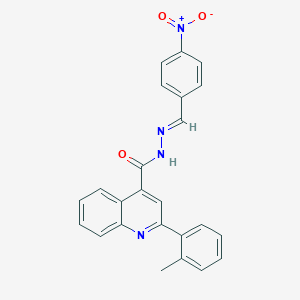![molecular formula C13H10ClIN4O3 B451867 N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B451867.png)
N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a combination of benzodioxole, pyrazole, and carbohydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
科学的研究の応用
N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide
- N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Uniqueness
N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H10ClIN4O3 |
|---|---|
分子量 |
432.6g/mol |
IUPAC名 |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClIN4O3/c1-19-5-9(15)12(18-19)13(20)17-16-4-7-2-10-11(3-8(7)14)22-6-21-10/h2-5H,6H2,1H3,(H,17,20)/b16-4+ |
InChIキー |
GPRJVYKVPZSYJN-AYSLTRBKSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)I |
異性体SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)I |
正規SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451784.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B451785.png)
![N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B451787.png)
![2-{2-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]vinyl}-8-quinolinol](/img/structure/B451790.png)
![2,7,7-Trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451793.png)

![2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451796.png)
![N,4,5-triphenyl-2,4,5-triazatricyclo[1.1.1.0~1,3~]pentan-2-amine](/img/structure/B451797.png)


![N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451803.png)

![6-({[3-(Sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451806.png)
![4-{3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451807.png)
